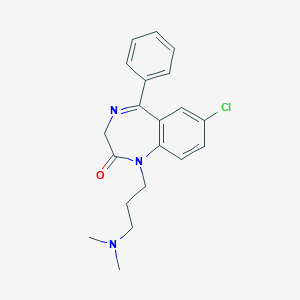
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- is a chemical compound that belongs to the benzodiazepine family. This compound has been extensively studied due to its potential therapeutic applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- involves its interaction with the GABA-A receptor. This compound binds to the benzodiazepine site of the receptor, which enhances the affinity of GABA for the receptor. This results in an increase in the influx of chloride ions into the neuron, leading to hyperpolarization and a decrease in neuronal excitability.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- are mainly due to its interaction with the GABA-A receptor. This compound has been found to have anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. It has been shown to decrease anxiety and induce sleep in animal models. It has also been found to have anticonvulsant properties, making it a potential treatment for epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- in lab experiments include its well-established pharmacological profile and its availability. This compound has been extensively studied, and its effects on the GABA-A receptor are well understood. However, the limitations of using this compound in lab experiments include its potential side effects and its potential for abuse.
Direcciones Futuras
There are several future directions for the study of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl-. One potential direction is the development of new analogues with improved therapeutic properties. Another direction is the exploration of the potential use of this compound in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the potential side effects and long-term effects of this compound on the brain and body.
Conclusion
In conclusion, 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- is a chemical compound that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves its interaction with the GABA-A receptor, resulting in anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. While this compound has advantages for lab experiments, such as its well-established pharmacological profile and availability, it also has limitations, such as potential side effects and abuse potential. Further research is needed to explore the potential therapeutic applications of this compound and to better understand its effects on the brain and body.
Métodos De Síntesis
The synthesis of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- can be achieved through various methods. One of the most commonly used methods involves the reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one with N,N-dimethylpropylamine in the presence of a base. The reaction results in the formation of the desired compound.
Aplicaciones Científicas De Investigación
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- has been extensively studied for its potential therapeutic applications. This compound has been found to have anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. It has been used in the treatment of anxiety disorders, insomnia, and epilepsy.
Propiedades
Número CAS |
1100-25-0 |
|---|---|
Nombre del producto |
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- |
Fórmula molecular |
C20H22ClN3O |
Peso molecular |
355.9 g/mol |
Nombre IUPAC |
7-chloro-1-[3-(dimethylamino)propyl]-5-phenyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C20H22ClN3O/c1-23(2)11-6-12-24-18-10-9-16(21)13-17(18)20(22-14-19(24)25)15-7-4-3-5-8-15/h3-5,7-10,13H,6,11-12,14H2,1-2H3 |
Clave InChI |
NUYBDBWVWLROHV-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
SMILES canónico |
CN(C)CCCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Otros números CAS |
1100-25-0 |
Sinónimos |
1,3-Dihydro-7-chloro-1-[3-(dimethylamino)propyl]-5-phenyl-2H-1,4-benzodiazepin-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




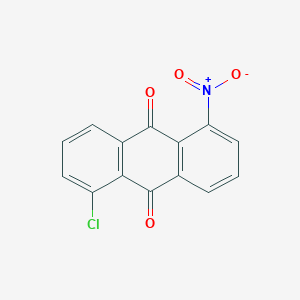
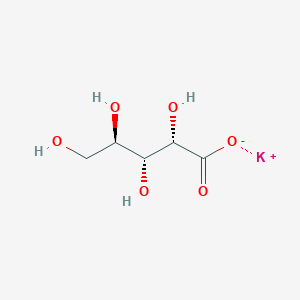
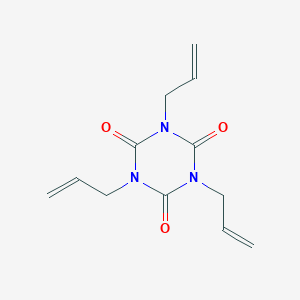
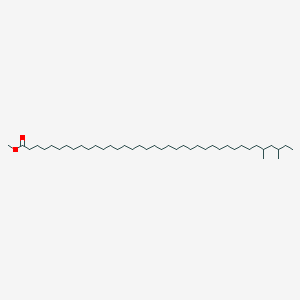
![1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis[2-(methylamino)ethyl]-](/img/structure/B93787.png)
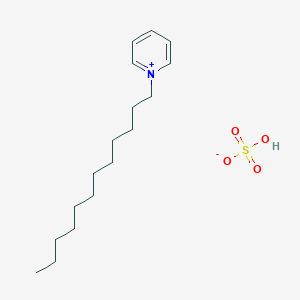
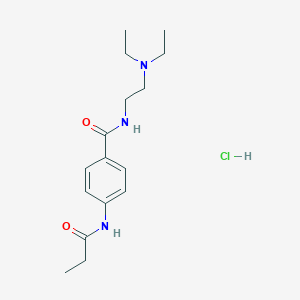
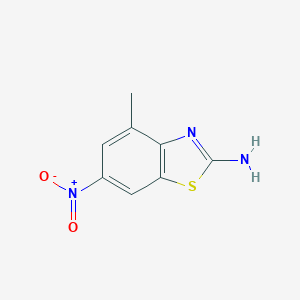

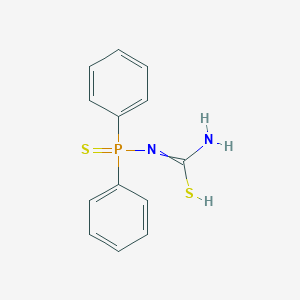


![1-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B93810.png)